molecular formula C27H26ClN3O2 B14985654 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one

4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B14985654
M. Wt: 460.0 g/mol
InChI Key: ZWQBJCGKCXRBHF-UHFFFAOYSA-N
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Description

4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of benzodiazole, chlorophenoxy, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2,6-DIMETHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C27H26ClN3O2

Molecular Weight

460.0 g/mol

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O2/c1-18-6-5-7-19(2)26(18)31-17-20(16-25(31)32)27-29-23-8-3-4-9-24(23)30(27)14-15-33-22-12-10-21(28)11-13-22/h3-13,20H,14-17H2,1-2H3

InChI Key

ZWQBJCGKCXRBHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl

Origin of Product

United States

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